(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a complex organic compound characterized by its unique molecular structure, which includes a tetrahydrofuran ring and various substituents that enhance its chemical properties. This compound is a pharmaceutical intermediate, primarily associated with the synthesis of Empagliflozin, a medication used in the management of type 2 diabetes. The compound's structural complexity arises from the presence of both halogenated and phenoxy groups, which contribute to its biological activity and potential applications in medicinal chemistry.
The compound is derived from various synthetic routes that involve readily available precursors. Its synthesis is crucial in the pharmaceutical industry, particularly for producing compounds related to glucose metabolism regulation.
(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran belongs to the class of organic compounds known as tetrahydrofurans. It is classified as a pharmaceutical intermediate and is recognized for its role in synthesizing sodium-glucose co-transporter 2 inhibitors.
The synthesis of (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves multiple synthetic steps:
The industrial production of this compound may utilize continuous flow chemistry techniques to optimize yield and purity while minimizing waste and hazardous reagents. Process optimization focuses on enhancing efficiency and scalability.
The molecular formula for (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is , with a molecular weight of approximately 414.67 g/mol. The structure features:
Key structural data includes:
(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran can undergo several chemical reactions, including:
The specific reaction conditions can vary:
The mechanism of action for (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran primarily relates to its role as an intermediate in the synthesis of Empagliflozin, which inhibits sodium-glucose co-transporter protein 2 (SGLT2). This inhibition leads to increased glucose excretion in urine and lower blood glucose levels, making it effective in treating type 2 diabetes.
Additional properties include:
(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is primarily utilized as an intermediate in the synthesis of Empagliflozin and related compounds. Its applications extend into:
This compound's unique structural features make it a valuable asset in medicinal chemistry, particularly for developing treatments for metabolic disorders such as type 2 diabetes.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3